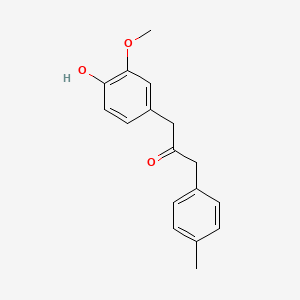
1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a tolyl group attached to a propanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with p-tolylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: It targets enzymes such as NADPH oxidase, which is involved in the production of reactive oxygen species (ROS).
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the tolyl and propanone components.
1-(4-Hydroxy-3-methoxyphenyl)ethanone: Similar structure but with an ethanone backbone instead of propanone.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a propionic acid group instead of a propanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O3/c1-12-3-5-13(6-4-12)9-15(18)10-14-7-8-16(19)17(11-14)20-2/h3-8,11,19H,9-10H2,1-2H3 |
InChI Key |
QEPACEPVBVKWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


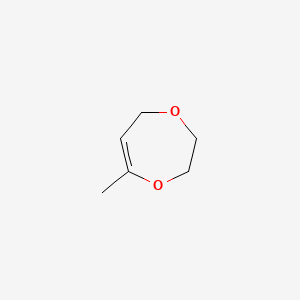
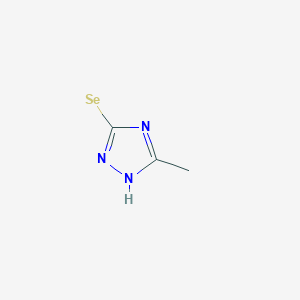
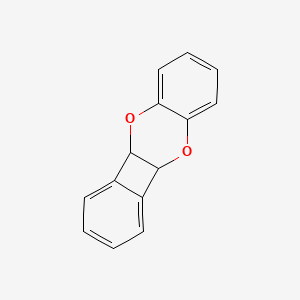
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
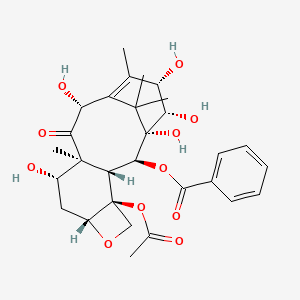
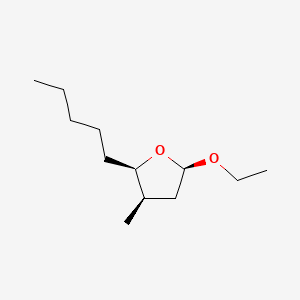
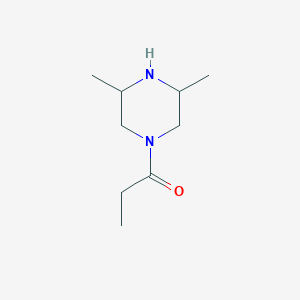
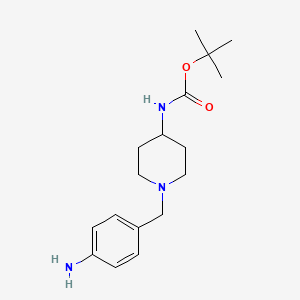
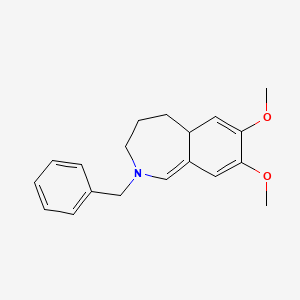
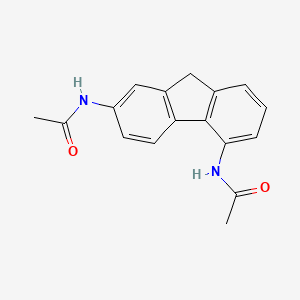
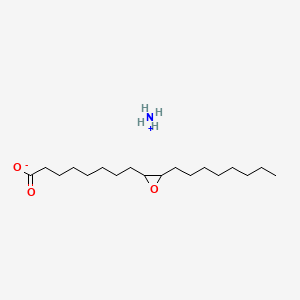
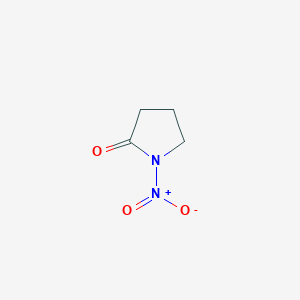

![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
